molecular formula C27H26N4O2 B12007759 3-[2-(benzyloxy)phenyl]-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-[2-(benzyloxy)phenyl]-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12007759
M. Wt: 438.5 g/mol
InChI Key: MFLOOSSMGDAMMP-OGLMXYFKSA-N
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Description

3-[2-(benzyloxy)phenyl]-N’-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, an isopropylphenyl group, and a pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(benzyloxy)phenyl]-N’-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the benzyloxyphenyl group: This step involves the reaction of the pyrazole derivative with a benzyloxyphenyl halide under basic conditions.

    Formation of the carbohydrazide: This is done by reacting the intermediate with hydrazine hydrate.

    Condensation with isopropylphenyl aldehyde: The final step involves the condensation of the carbohydrazide with 4-isopropylphenyl aldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-[2-(benzyloxy)phenyl]-N’-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-[2-(benzyloxy)phenyl]-N’-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-(benzyloxy)phenyl]-N’-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring and phenyl groups. These interactions can modulate biological pathways, leading to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(benzyloxy)phenyl]-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide
  • N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

3-[2-(benzyloxy)phenyl]-N’-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and its potential biological activity. The presence of both benzyloxy and isopropylphenyl groups, along with the pyrazole ring, provides a distinct chemical structure that can interact with various molecular targets in unique ways.

Properties

Molecular Formula

C27H26N4O2

Molecular Weight

438.5 g/mol

IUPAC Name

3-(2-phenylmethoxyphenyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C27H26N4O2/c1-19(2)22-14-12-20(13-15-22)17-28-31-27(32)25-16-24(29-30-25)23-10-6-7-11-26(23)33-18-21-8-4-3-5-9-21/h3-17,19H,18H2,1-2H3,(H,29,30)(H,31,32)/b28-17+

InChI Key

MFLOOSSMGDAMMP-OGLMXYFKSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=CC=C4

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=CC=C4

Origin of Product

United States

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